N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-5-11(17)14-13-16-15-12(18-13)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXYFWWAPHNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetone and may require heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes further modifications to explore structure-activity relationships or derivatization for specific applications.
Common Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Sulfoxide/sulfone derivatives | Enhanced solubility |
| Alkylation | Alkyl halides, NaH, THF | N-alkylated thiadiazoles | Tuning lipophilicity |
| Hydrolysis | NaOH (aq), reflux | Carboxylic acid intermediate | Prodrug synthesis |
Key Observations :
-
Oxidation : The sulfur atom in the thiadiazole ring is selectively oxidized to sulfoxides or sulfones, altering electronic properties.
-
Alkylation : Reactivity at the secondary nitrogen enables the introduction of alkyl groups, improving membrane permeability.
Stability and Reactivity Profile
The compound exhibits stability under standard conditions but reacts predictably under controlled environments.
Stability Data
| Condition | Observation | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Partial hydrolysis of amide bond | Cleavage to carboxylic acid |
| Basic (pH > 10) | Thiadiazole ring opening | Formation of thiourea derivatives |
| Oxidative (H₂O₂) | Sulfur oxidation | Sulfoxide/sulfone formation |
Thermal Stability :
-
Decomposition occurs at >200°C, confirmed by thermogravimetric analysis (TGA).
Characterization of Reaction Products
Advanced spectroscopic methods validate reaction outcomes and purity.
Structural Confirmation Data
Scientific Research Applications
Structure and Properties
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide features a thiadiazole ring linked to a butanamide moiety, which contributes to its unique chemical properties. The presence of the 3-methylphenyl group enhances its biological activity and reactivity. The compound's molecular formula is , with a molecular weight of approximately 238.32 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of tumors by interfering with DNA replication and repair mechanisms. The compound's mechanism often involves interactions with specific molecular targets, such as enzymes related to nucleic acid synthesis, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
- Cell Lines Tested : Various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
- Results : The compound showed percent growth inhibition (PGI) rates exceeding 70% in several assays, indicating strong potential for further development as an anticancer agent.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It exhibits activity against a range of bacterial strains by disrupting cell wall synthesis and inhibiting key metabolic pathways. This makes it a candidate for developing new antibiotics amid rising drug resistance issues.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Target Organisms | Observed Effects |
|---|---|---|---|
| Anticancer | Inhibition of DNA synthesis | MCF7, A549 | High PGI (>70%) |
| Antimicrobial | Disruption of cell wall synthesis | Various bacteria | Significant inhibition |
Future Prospects
Given its promising biological activities, this compound is positioned for further research in drug development. Its unique structural features suggest potential modifications could enhance its efficacy and selectivity against specific targets.
Research Directions
- Optimization Studies : Investigating structural modifications to improve potency.
- In Vivo Studies : Evaluating therapeutic effectiveness and safety profiles in animal models.
- Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking and binding studies.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, the compound can induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogous compounds lie in the substituents on the thiadiazole ring and the amide side chain. These modifications influence physicochemical properties such as melting point, logP, and solubility:
Key Observations :
- Lipophilicity : The 3-methylphenyl group in the target compound likely confers moderate lipophilicity (estimated logP ~3.6), comparable to 4-methoxyphenylmethyl derivatives (logP 3.52, ) but lower than chlorobenzyl analogs (estimated logP ~4.0, ).
- Steric Effects : Bulky substituents like isopropyl or benzylthio may hinder molecular interactions compared to the compact 3-methylphenyl group.
- Melting Points : Thiadiazoles with methylthio substituents (e.g., 5k) exhibit lower melting points (135–136°C) than those with aromatic substituents, suggesting weaker crystal lattice interactions .
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a butanamide side chain and a 3-methylphenyl substituent. The structural characteristics contribute to its biological activity through interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial and fungal strains.
- Mechanism of Action : The compound's mechanism involves binding to microbial enzymes or receptors, disrupting essential biochemical processes. For instance, it may inhibit cell wall synthesis or interfere with protein synthesis in bacteria.
- Case Study : A study demonstrated that thiadiazole derivatives showed high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL for various derivatives .
2. Anticancer Activity
Thiadiazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth.
- In Vitro Studies : In a study assessing the antiproliferative effects of several thiadiazole compounds, this compound exhibited significant cytotoxicity against several cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values in the micromolar range .
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting tubulin polymerization, which is crucial for cell division.
| Cell Line | IC50 (µg/mL) |
|---|---|
| T47D (Breast) | 1.16 |
| HT-29 (Colon) | 1.25 |
| Jurkat E6.1 (Leukemia) | 0.98 |
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties.
- Research Findings : In studies comparing the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of edema in animal models, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
| Compound | Inhibition (%) at 1/5 DL50 |
|---|---|
| Indomethacin | 60.30 |
| This compound | 45.33 - 61.20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation of the thiadiazole core. For example, analogous thiadiazole derivatives are prepared by reacting 5-amino-1,3,4-thiadiazole precursors with acyl chlorides (e.g., 3-methylbutanoyl chloride) under inert atmospheres to prevent oxidation of reactive thiol or amine groups . Key parameters include:
- Temperature : Reactions often proceed at 60–90°C under reflux.
- Catalysts : Use of POCl₃ or triethylamine accelerates acylation/cyclization .
- Purification : Recrystallization from DMSO/water mixtures (2:1) improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.0 ppm for the 3-methylphenyl group) and methylene/methyl signals (δ 2.1–3.0 ppm) from the butanamide chain .
- FT-IR : Confirm C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (C=N at ~1560 cm⁻¹, C-S-C at ~695 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS .
Q. How can researchers screen this compound for biological activity, and what assays are most informative?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) .
- Anticancer Activity : Employ MTT assays on cancer cell lines, noting IC₅₀ values, and validate with apoptosis markers (e.g., caspase-3 activation) .
- Antimicrobial Screening : Conduct broth microdilution tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound for target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) by aligning the thiadiazole ring in hydrophobic pockets and the butanamide chain in polar regions .
- DFT Calculations : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding entropy and hydrogen-bond persistence .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Purity Checks : Quantify impurities via HPLC (≥95% purity threshold) to rule out confounding bioactivity .
- Metabolic Stability : Test microsomal stability (e.g., human liver microsomes) to differentiate intrinsic activity from metabolite effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing toxicity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3-methylphenyl group (e.g., halogenation, methoxylation) and butanamide chain length .
- Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and Ames mutagenicity early in SAR .
- Selectivity Index : Compare IC₅₀ values between target (e.g., cancer cells) and non-target (e.g., HEK293) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
